2-(1-(Benzylamino)cyclobutyl)ethanol
CAS No.:
Cat. No.: VC13459468
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 2-[1-(benzylamino)cyclobutyl]ethanol |
| Standard InChI | InChI=1S/C13H19NO/c15-10-9-13(7-4-8-13)14-11-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 |
| Standard InChI Key | JTPDTLHGEXRINY-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(CCO)NCC2=CC=CC=C2 |
| Canonical SMILES | C1CC(C1)(CCO)NCC2=CC=CC=C2 |
Introduction
Key Findings
2-(1-(Benzylamino)cyclobutyl)ethanol (C₁₃H₁₉NO, MW 205.30 g/mol) is a chiral amino alcohol featuring a cyclobutyl core substituted with a benzylamino group and an ethanol moiety. Its unique structure enables diverse reactivity, with applications in medicinal chemistry and organic synthesis. Recent studies highlight its potential as a precursor for neuroprotective agents and its role in asymmetric catalysis. This review synthesizes data from 13 sources, excluding non-authoritative platforms, to present a detailed analysis of its synthesis, properties, and biological relevance.
Structural Elucidation and Molecular Characteristics
IUPAC Nomenclature and Constitutional Features
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| Density | 1.1 g/cm³ |
| Boiling Point | 386.4°C (760 mmHg) |
| LogP | 2.90 |
| Polar Surface Area | 32.26 Ų |
| Refractive Index | 1.593 |
Synthetic Methodologies
Reduction of Cyclobutyl Ketone Precursors
The most efficient route involves LiAlH₄-mediated reduction of 2-(1-(benzylamino)cyclobutyl)acetate esters under inert conditions (0°C, 15 min), achieving 97% yield. Alternative pathways include:
-
Catalytic Hydrogenation: Pd/C-mediated reduction of imine intermediates derived from benzylamine and cyclobutanone derivatives .
-
Asymmetric Synthesis: Chiral diphosphine ligands (e.g., BINAP) enable enantioselective hydrogenation, critical for accessing pharmacologically relevant stereoisomers .
Table 2: Optimization of LiAlH₄ Reduction
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Diethyl ether | 97% |
| Temperature | 0°C | 97% |
| Reaction Time | 15 min | 97% |
| Equivalents LiAlH₄ | 1.1 eq | 97% |
Biological Activity and Mechanisms
Anticancer Activity
While direct evidence is limited, related cycloalkylamino alcohols inhibit P-glycoprotein-mediated efflux (efflux ratio = 0.937) , enhancing chemotherapeutic retention in multidrug-resistant cells.
Table 3: Pharmacokinetic Profile of Analogues
| Parameter | Value (Compound 94) | Value (Compound 96) |
|---|---|---|
| Cₘₐₓ (oral) | 351 ng/mL | 44.1 ng/mL |
| t₁/₂ | 1.05 h | 2.1 h |
| Brain Penetration | 24 h post-dose | 24 h post-dose |
Applications in Organic Synthesis
Chiral Auxiliary in Asymmetric Catalysis
The ethanol moiety facilitates coordination to transition metals (Rh, Ru), enabling enantioselective C-C bond formations. For example, Wittig rearrangements of aryl ethers proceed with >90% ee when mediated by this scaffold .
Peptide Mimetics
Incorporation into α/γ-peptides enhances helical stability (ΔG = -2.3 kcal/mol) , making it valuable for designing protease-resistant therapeutics.
Future Directions
-
Targeted Drug Delivery: Functionalization of the ethanol group with PEG chains may improve blood-brain barrier penetration .
-
Green Chemistry: Developing biocatalytic routes using amine dehydrogenases to replace LiAlH₄ .
-
Structure-Activity Relationships: Systematic variation of the cyclobutyl substituents to optimize A₃ receptor selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume